L-Valine, 2,3-dimethyl- L-Valine, 2,3-dimethyl-
Brand Name: Vulcanchem
CAS No.: 151212-89-4
VCID: VC0117510
InChI:
SMILES:
Molecular Formula: C7H15NO2
Molecular Weight: 145.1995

L-Valine, 2,3-dimethyl-

CAS No.: 151212-89-4

Cat. No.: VC0117510

Molecular Formula: C7H15NO2

Molecular Weight: 145.1995

* For research use only. Not for human or veterinary use.

L-Valine, 2,3-dimethyl- - 151212-89-4

Specification

CAS No. 151212-89-4
Molecular Formula C7H15NO2
Molecular Weight 145.1995

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

L-Valine, 2,3-dimethyl- is an α-amino acid derivative with the systematic IUPAC name (2S)-2-amino-3,3-dimethylbutanoic acid. Its stereochemistry is defined by the L-configuration at the α-carbon, as indicated by the SMILES notation OC(=O)[C@](C(C)(C)C)(N)C . The molecule features a quaternary carbon center at the β-position, resulting from the substitution of two methyl groups on the valine side chain (Figure 1). This branching creates steric hindrance, influencing its reactivity and interaction with biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number151212-89-4
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.1995 g/mol
SMILESOC(=O)[C@](C(C)(C)C)(N)C
SynonymL-Isovaline, 3,3-dimethyl- (9CI)

Synthesis and Production Pathways

Chemical Synthesis

The synthesis of branched-chain valine derivatives typically involves halogenation and subsequent amination of carboxylic acid precursors. For racemic valine, bromination of isovaleric acid followed by ammonolysis yields the α-amino acid . Adapting this approach, 2,3-dimethyl-L-valine could be synthesized via bromination of 3,3-dimethylbutanoic acid, though direct evidence from the literature is absent.

A more promising route involves enzymatic resolution or asymmetric catalysis. Studies on L-valine production in Corynebacterium glutamicum demonstrate the feasibility of microbial synthesis through metabolic engineering . Overexpression of ilvBNCDE genes and modulation of cofactor balance (NADH/NAD⁺) enhance valine yields under oxygen deprivation . Introducing analogous modifications to accommodate dimethyl side chains could enable biocatalytic production of 2,3-dimethyl-L-valine.

Table 2: Hypothetical Synthesis Steps

StepReactionConditions
1Bromination of 3,3-dimethylbutanoic acidBr₂, PCl₃, 0–5°C
2Amination with NH₃Aqueous NH₃, 70°C, 12 h
3Optical resolution via EECR*Chiral selector, pH 6.0

*Enantiomerization-Enabled Chiral Resolution, as described for phenylalanine .

Challenges in Purification

The steric bulk of the dimethyl groups complicates crystallization. High-performance liquid chromatography (HPLC) with chiral stationary phases, as used for resolving valine analogues , would be essential for isolating enantiopure 2,3-dimethyl-L-valine. Reported yields for similar compounds range from 90–95% enantiomeric excess after multiple resolution cycles .

Physicochemical Properties

Predicted Properties

Computational models estimate a pKa of ~3.08 for the carboxyl group, consistent with standard α-amino acids . The density is projected at 1.276 g/cm³, while the boiling point is extrapolated to 308.1±42.0°C based on homologous compounds . Experimental validation remains pending.

Solubility and Stability

The compound’s solubility in aqueous media is expected to be lower than unmodified valine due to hydrophobic methyl groups. Stability under acidic conditions should mirror valine derivatives, with degradation occurring via decarboxylation at elevated temperatures.

Analytical Characterization

Mass Spectrometry

Electron ionization MS of underivatized 2,3-dimethyl-L-valine would likely produce fragments at m/z 100 (C₅H₁₀NO⁺) and m/z 87 (C₄H₉NO⁺), corresponding to cleavage at the β-carbon. Derivatization with TBDMS, as in , would enhance volatility for gas chromatography–MS analysis.

Nuclear Magnetic Resonance (NMR)

¹H NMR predictions include:

  • δ 1.05 ppm (s, 9H, C(CH₃)₃)

  • δ 3.45 ppm (d, 1H, α-CH)

  • δ 12.1 ppm (broad, 1H, COOH)

¹³C NMR would show quaternary carbons at δ 35–40 ppm (C(CH₃)₃) and α-carbon at δ 60–65 ppm .

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